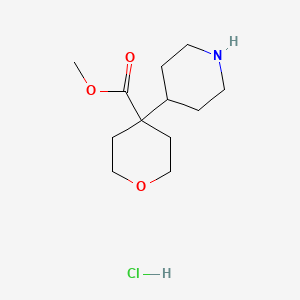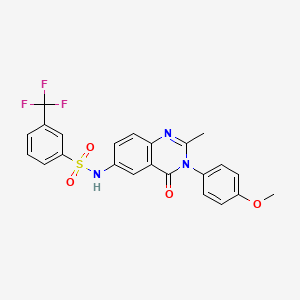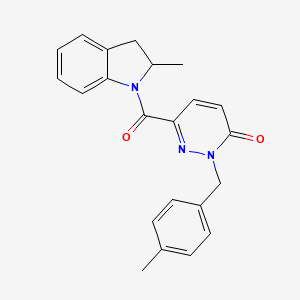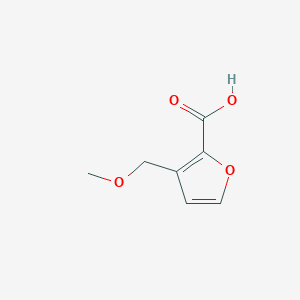
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2225144-24-9 . It has a molecular weight of 263.76 and its IUPAC name is methyl 4-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxylate hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h10,13H,2-9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.76 . It is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Molecular Structure and Characterization
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride's structural characteristics have been elucidated through various analytical techniques. The compound's crystal and molecular structure were determined using single crystal X-ray diffraction, showcasing its orthorhombic space group and detailing the hydrogen bond interactions within its crystal lattice. These findings provide foundational knowledge for understanding the compound's chemical behavior and potential applications in research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Bioactivity
Research into the synthesis and bioactivity of related compounds provides insights into the potential applications of this compound in medicinal chemistry. For instance, novel compounds synthesized from related structures have shown broad inhibitory activities toward fungi, indicating the potential for antimicrobial applications (Xue Si-jia, 2011).
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives have been studied, suggesting applications for this compound in materials science. These derivatives have demonstrated potential in protecting metals from corrosion, offering insights into the compound's utility in developing corrosion inhibitors for industrial applications (Kaya et al., 2016).
Molecular Complex Formation
The compound's ability to form molecular complexes, as demonstrated with CO2 and H2O through hydrogen bonding, highlights its potential in environmental and green chemistry applications. This reversible complex formation could be explored further for carbon capture technologies and understanding atmospheric chemical processes (Jiang & Novák, 2003).
Chemical Synthesis and Catalysis
Research into the synthesis of related piperidine derivatives underlines the utility of this compound in organic synthesis and catalysis. Studies on enantioselective processes for the preparation of receptor inhibitors demonstrate the compound's relevance in the synthesis of pharmaceuticals and fine chemicals, offering pathways to novel drug development and synthetic methodologies (Cann et al., 2012).
Safety and Hazards
This compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to potential hazards such as skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 4-piperidin-4-yloxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h10,13H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJKNVFVCRNPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)
![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)
![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)

